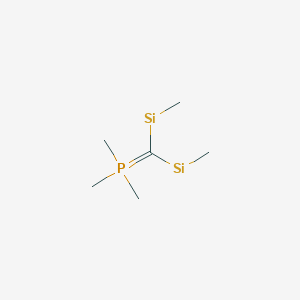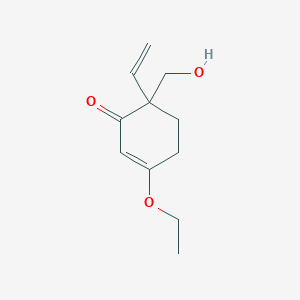![molecular formula C16H17ClN4 B14492161 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride CAS No. 63956-02-5](/img/structure/B14492161.png)
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride is a chemical compound that belongs to the class of hydrazinecarboximidamides. This compound is known for its unique structure, which includes a fluorenyl group attached to a guanidine moiety. The presence of the fluorenyl group imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride typically involves the reaction of fluorenyl derivatives with guanidine compounds. One common method is the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed without a base catalyst, although the presence of a base can shorten the reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, solvent usage, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and substituted guanidine derivatives. These products can have different chemical and biological properties compared to the parent compound.
Applications De Recherche Scientifique
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride involves its interaction with biological targets, such as enzymes and receptors. The fluorenyl group can intercalate with DNA, disrupting its function and leading to antimicrobial or anticancer effects. The guanidine moiety can interact with various proteins, inhibiting their activity and contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole: A compound with a similar fluorenyl group but different heterocyclic structure.
1-(9-Methyl-9H-fluoren-2-yl)-ethanone: A fluorenyl derivative with a ketone group.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone: Another fluorenyl derivative with an acetyl group.
Uniqueness
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride is unique due to its combination of a fluorenyl group and a guanidine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. Its potential antimicrobial and anticancer properties make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
63956-02-5 |
|---|---|
Formule moléculaire |
C16H17ClN4 |
Poids moléculaire |
300.78 g/mol |
Nom IUPAC |
2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride |
InChI |
InChI=1S/C16H16N4.ClH/c1-10(19-20-16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15;/h2-8H,9H2,1H3,(H4,17,18,20);1H |
Clé InChI |
RKEUGLSMGHTZIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN=C(N)N)C1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

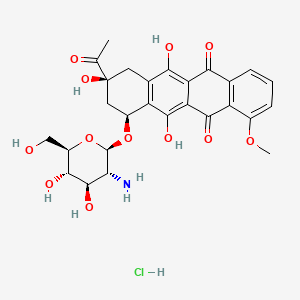
![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)

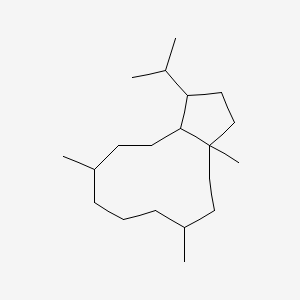
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
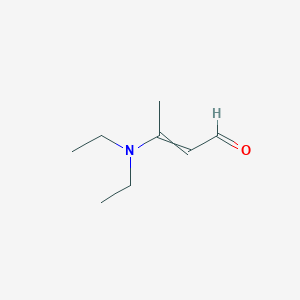
![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)
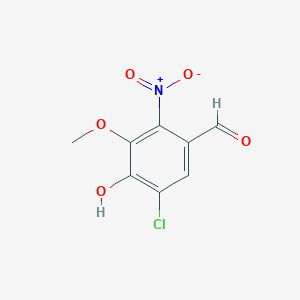
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)
